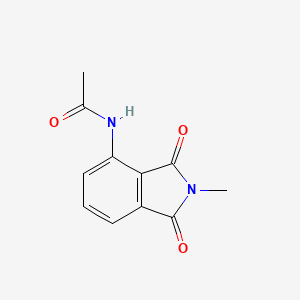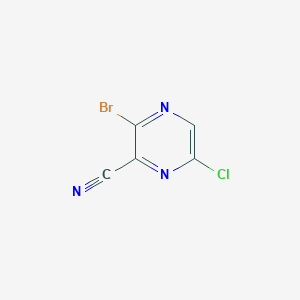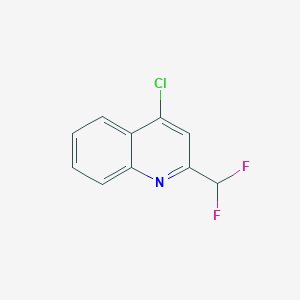
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a compound belonging to the class of isoindolinone derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetic acid, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .
Applications De Recherche Scientifique
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A derivative with immunomodulatory and antiangiogenic properties.
Pomalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Thalidomide: Known for its sedative and immunomodulatory effects.
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its specific structural features and the versatility of its chemical reactivity. Unlike some similar compounds, it offers a broader range of functionalization possibilities, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
2307-02-0 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-8-5-3-4-7-9(8)11(16)13(2)10(7)15/h3-5H,1-2H3,(H,12,14) |
Clé InChI |
RPILBBGEPRYCSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)



![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)





